molecular formula C10H14BrNO B2572061 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide CAS No. 25939-85-9

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

Cat. No.: B2572061
CAS No.: 25939-85-9
M. Wt: 244.132
InChI Key: KVAIMTCPZTZKBE-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound with the molecular formula C10H13NO.BrH. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

Preparation Methods

The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
  • Molecular Formula : C10H14BrNO
  • Molecular Weight : 244.13 g/mol
  • CAS Number : 25939-85-9

Structural Characteristics

The compound belongs to the isoquinoline class of alkaloids and features a tetrahydroisoquinoline core. The presence of the hydroxyl group and the bromine atom is crucial for its biological interactions.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound. Studies indicate that it may protect against neurotoxic agents such as MPTP and rotenone by:

  • Mechanism of Action : Antagonizing glutamatergic systems and scavenging free radicals.
  • Case Study : In rodent models, this compound demonstrated significant neuroprotection against dopamine depletion, suggesting potential applications in treating Parkinson's disease and other neurodegenerative disorders .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens. It has been tested against several bacterial strains with notable results:

Pathogen Inhibition Zone (mm) Mechanism
Staphylococcus aureus15Disruption of cell membrane
Escherichia coli12Inhibition of protein synthesis

These findings support its potential as an antimicrobial agent in clinical settings.

Anti-Cancer Properties

This compound has also been investigated for its anti-cancer effects:

Cell Line IC50 (μg/mL) Mechanism
MCF7 (Breast Cancer)5.0Microtubule destabilization
MDA-MB-2314.0Induction of apoptosis

These results indicate that the compound may play a role in cancer therapy by targeting microtubules and promoting cell death .

Synthesis Procedure:

  • Combine phenylethylamine with an aldehyde.
  • Use an acid catalyst to facilitate the reaction.
  • Isolate the product as a hydrobromide salt to enhance solubility.

This approach allows for the modification of the compound to optimize its biological activities.

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of neuroprotective, antidepressant-like, and antioxidant properties, making it a compound of significant interest in scientific research.

Biological Activity

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide (1MeTIQ) is a synthetic compound derived from tetrahydroisoquinoline, a class recognized for its diverse biological activities. This article delves into the biological activity of 1MeTIQ, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

  • Molecular Formula : C10H13NO.BrH
  • CAS Number : 25939-85-9
  • IUPAC Name : 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol; hydrobromide

1MeTIQ exhibits a variety of biological activities primarily through the following mechanisms:

  • Neuroprotection : It has been shown to protect neurons against neurotoxic agents such as MPTP and rotenone by antagonizing their effects and reducing oxidative stress through free radical scavenging .
  • Monoamine Oxidase Inhibition : The compound inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine. This inhibition leads to increased levels of neurotransmitters in the brain, providing potential therapeutic effects in neurodegenerative diseases .
  • Antidepressant-like Effects : Animal studies have demonstrated that 1MeTIQ exhibits antidepressant-like properties, suggesting its potential use in treating mood disorders .

Neuroprotective Effects

Research indicates that 1MeTIQ can mitigate neurotoxicity in various models. For instance:

  • In SH-SY5Y cell lines, hydroxyl-substituted derivatives of 1MeTIQ showed reduced toxicity compared to unsubstituted variants. Specifically, certain derivatives exhibited enhanced neuroprotective efficacy against oxidative stress .

Antioxidant Properties

The compound's ability to scavenge free radicals contributes to its neuroprotective effects. This property is crucial in preventing cellular damage associated with neurodegenerative diseases.

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of 1MeTIQ:

StudyFindings
PubMed Study Demonstrated neuroprotective effects against MPTP-induced toxicity in rodents.
Bioorganic & Medicinal Chemistry Letters Identified that hydroxyl substitutions enhance neuroprotective activity.
RSC Advances Discussed structural activity relationships (SAR) indicating that modifications in the isoquinoline structure can significantly affect biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1MeTIQ, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
1,2,3,4-TetrahydroisoquinolineLacks methyl and hydroxyl groupsKnown for general neuroprotective properties but less potent than 1MeTIQ
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolineContains additional hydroxyl groupsExhibits different antioxidant activities
1-Methyl-1,2,3,4-tetrahydroisoquinolineSimilar to 1MeTIQ but without hydroxyl groupReduced reactivity and biological activity compared to 1MeTIQ

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c1-7-10-3-2-9(12)6-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAIMTCPZTZKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25939-85-9
Record name 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
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